![molecular formula C21H20N4O2S B2603232 N-benzhydryl-3-oxo-4-(thiazol-2-yl)piperazine-1-carboxamide CAS No. 2319721-23-6](/img/structure/B2603232.png)
N-benzhydryl-3-oxo-4-(thiazol-2-yl)piperazine-1-carboxamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of “N-benzhydryl-3-oxo-4-(thiazol-2-yl)piperazine-1-carboxamide” includes a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles .Scientific Research Applications
Microwave-Assisted Synthesis in Medicinal Chemistry
- Compounds structurally related to N-benzhydryl-3-oxo-4-(thiazol-2-yl)piperazine-1-carboxamide have been used in microwave-assisted synthesis to create molecules with biological activities. This includes antimicrobial, antilipase, and antiurease activities, showcasing their potential in medicinal chemistry (Başoğlu et al., 2013).
Antipsychotic Agent Research
- Heterocyclic carboxamides, similar to the compound , have shown potential as antipsychotic agents. Their binding to dopamine, serotonin receptors, and their ability to antagonize specific responses in mice indicate their relevance in psychiatric medicine research (Norman et al., 1996).
Antiproliferative and Anti-HIV Activity
- Derivatives of benzothiazoles, like the compound mentioned, have been evaluated for their antiproliferative activity against tumor-derived cell lines and screened for anti-HIV activity. This research suggests their potential in cancer and HIV treatment (Al-Soud et al., 2010).
Anti-Mycobacterial Chemotypes
- These compounds have been identified as new anti-mycobacterial chemotypes, showing potential in treating tuberculosis. The research focused on their in vitro testing against Mycobacterium tuberculosis and cytotoxicity evaluation, offering insights into new therapeutic avenues (Pancholia et al., 2016).
Anticancer Research
- Research has also delved into the anticancer properties of N-benzhydrylpiperazine derivatives, particularly against HeLa cancer cells. These studies highlight the compound's role in inducing apoptosis in cancer cells via oxidative stress-mediated pathways, indicating its potential as a chemotherapeutic agent (Khanam et al., 2018).
Anti-Inflammatory and Analgesic Agents
- Novel derivatives synthesized from these compounds have shown anti-inflammatory and analgesic activities, highlighting their potential in the treatment of inflammatory disorders and pain management (Abu‐Hashem et al., 2020).
Antimicrobial Activity
- Derivatives of these compounds have been evaluated for their antimicrobial activity, showcasing their potential in combating various bacterial and fungal strains (Patel et al., 2011).
Polymer Synthesis Applications
- These compounds have also been used in the synthesis of polymers, indicating their utility in material science (Yu et al., 1999).
Mechanism of Action
Target of Action
The primary targets of N-benzhydryl-3-oxo-4-(thiazol-2-yl)piperazine-1-carboxamide Thiazole derivatives, which this compound is a part of, have been found to act on a variety of targets, including antimicrobial, antifungal, antiviral, and antitumor targets .
Mode of Action
The specific mode of action of This compound Thiazole derivatives are known to interact with their targets in a variety of ways, leading to their diverse biological activities .
Biochemical Pathways
The specific biochemical pathways affected by This compound Thiazole derivatives have been found to affect a variety of biochemical pathways, leading to their diverse biological activities .
Pharmacokinetics
The ADME properties of This compound The pharmacokinetics of thiazole derivatives can vary widely depending on their specific chemical structure .
Result of Action
The specific molecular and cellular effects of This compound Thiazole derivatives have been found to have a variety of effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of This compound The action of thiazole derivatives can be influenced by a variety of factors, including the specific environment in which they are used .
properties
IUPAC Name |
N-benzhydryl-3-oxo-4-(1,3-thiazol-2-yl)piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O2S/c26-18-15-24(12-13-25(18)21-22-11-14-28-21)20(27)23-19(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-11,14,19H,12-13,15H2,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQUGPHOBSUMAFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1C(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3)C4=NC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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